molecular formula C22H22N4O2S B2797193 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1052659-52-5

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2797193
CAS No.: 1052659-52-5
M. Wt: 406.5
InChI Key: IUYBMCSSUHUSIT-UHFFFAOYSA-N
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Description

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, targeting both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the activation of cellular targets that are important for cell proliferation, survival, differentiation, and migration . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed DNA structure and affecting gene expression .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis .

Result of Action

The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cells . This is due to the disruption of cell proliferation and survival pathways (through PI3K inhibition) and the alteration of gene expression (through HDAC inhibition) .

Biochemical Analysis

Biochemical Properties

The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide interacts with key enzymes such as PI3K and HDAC . These interactions are crucial in regulating cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of PI3K and HDAC, inhibiting their activity and leading to alterations in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It is known to affect the PI3K/AKT/mTOR pathway, a key signaling pathway in cells .

Transport and Distribution

Preliminary studies suggest that the compound may interact with various transporters or binding proteins .

Subcellular Localization

Current studies are focused on understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

Chemical Structure

The IUPAC name for this compound is N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide . Its molecular formula is C24H26N4O2SC_{24}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 434.56 g/mol . The structural complexity includes an imidazoquinazoline core which may contribute to its biological activities.

The compound interacts with key enzymes such as Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDAC) . These interactions suggest its potential role in modulating cell signaling pathways critical for various cellular functions and disease processes.

Cellular Effects

Research indicates that this compound significantly influences cell function by:

  • Altering cell signaling pathways : It may affect pathways involved in cell growth and apoptosis.
  • Modulating gene expression : Changes in gene expression profiles have been observed, indicating a potential regulatory role.
  • Affecting cellular metabolism : It may impact metabolic processes within cells, which could be linked to its therapeutic potential.

Molecular Mechanism

The proposed mechanism of action involves:

  • Binding Interactions : The compound likely binds to specific biomolecules, altering their function.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in critical metabolic pathways.
  • Gene Expression Modulation : Changes in transcription factors and downstream targets suggest a broad impact on cellular function.

Dosage Effects in Animal Models

Studies on animal models indicate that the biological activity of this compound varies with dosage. Ongoing research aims to establish:

  • Threshold effects : Determining the minimum effective dose required for biological activity.
  • Toxicity profiles : Investigating any adverse effects associated with high doses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of PI3K and HDAC
Anticancer PotentialInduces apoptosis in cancer cell lines
Antimicrobial ActivityModerate activity against specific pathogens

Case Studies

  • Anticancer Studies : A study demonstrated that the compound induced apoptosis in various cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Analysis : In vitro assays showed that the compound effectively inhibited PI3K activity with an IC50 value indicating significant potency compared to known inhibitors.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)15-9-5-7-11-17(15)24-22(26)29-12-18(27)23-16-10-6-4-8-14(16)3/h4-11,13,19H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYBMCSSUHUSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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